molecular formula C23H33NO4 B11510149 N-[1-(Adamantan-1-YL)propyl]-3,4,5-trimethoxybenzamide

N-[1-(Adamantan-1-YL)propyl]-3,4,5-trimethoxybenzamide

Cat. No.: B11510149
M. Wt: 387.5 g/mol
InChI Key: OULYRSXGOXFOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Adamantan-1-YL)propyl]-3,4,5-trimethoxybenzamide is a synthetic organic compound that features a unique structure combining an adamantane moiety with a benzamide group The adamantane structure is known for its rigidity and stability, while the benzamide group is often associated with various biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Adamantan-1-YL)propyl]-3,4,5-trimethoxybenzamide typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane moiety can be introduced through a reaction involving adamantane and a suitable alkylating agent.

    Coupling with Benzamide: The adamantane derivative is then coupled with 3,4,5-trimethoxybenzamide under specific conditions. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Adamantan-1-YL)propyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide group can undergo substitution reactions, particularly nucleophilic aromatic substitution, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the adamantane moiety.

    Reduction: Reduced forms of the benzamide group.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-[1-(Adamantan-1-YL)propyl]-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[1-(Adamantan-1-YL)propyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with various biological membranes, potentially altering their properties. The benzamide group can interact with specific enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Adamantyl)benzamide: Similar structure but lacks the propyl and trimethoxy groups.

    1-Adamantanecarboxamide: Contains the adamantane moiety but differs in the functional groups attached.

    3,4,5-Trimethoxybenzoic acid: Shares the trimethoxybenzene structure but lacks the adamantane moiety.

Uniqueness

N-[1-(Adamantan-1-YL)propyl]-3,4,5-trimethoxybenzamide is unique due to the combination of the adamantane moiety with the 3,4,5-trimethoxybenzamide structure. This combination imparts unique physical and chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H33NO4

Molecular Weight

387.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)propyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C23H33NO4/c1-5-20(23-11-14-6-15(12-23)8-16(7-14)13-23)24-22(25)17-9-18(26-2)21(28-4)19(10-17)27-3/h9-10,14-16,20H,5-8,11-13H2,1-4H3,(H,24,25)

InChI Key

OULYRSXGOXFOSG-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.